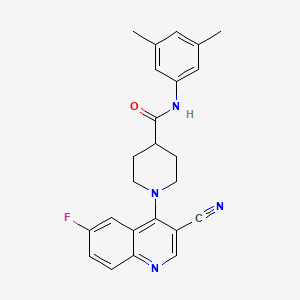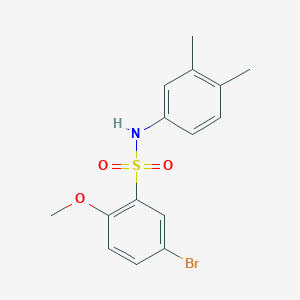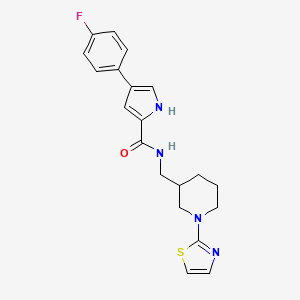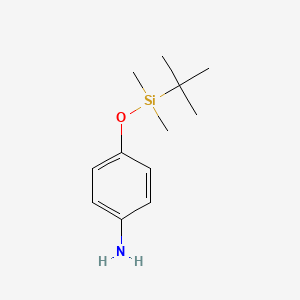
3-メチル-1,2,4-オキサジアゾール-5-チオール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-1,2,4-oxadiazole-5-thiol is a heterocyclic compound characterized by a five-membered ring containing oxygen, nitrogen, and sulfur atoms.
科学的研究の応用
3-Methyl-1,2,4-oxadiazole-5-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials with unique properties
作用機序
Target of Action
The primary targets of 1,2,4-oxadiazole derivatives, such as 3-Methyl-1,2,4-oxadiazole-5-thiol, are often microbial organisms. These compounds have been found to exhibit a broad spectrum of biological activities, including antibacterial and antifungal properties . They have been shown to be particularly effective against certain bacteria such as Xanthomonas oryzae pv. oryzicola (Xoc) and Xanthomonas axonopodis pv. citri (Xac) .
Mode of Action
It is known that 1,3,4-oxadiazole derivatives can undergo various chemical reactions, which makes them important for molecule planning because of their privileged structure, which has enormous biological potential . They are known to interact with their targets, leading to changes that inhibit the growth and proliferation of the targeted organisms .
Biochemical Pathways
It is known that oxadiazole derivatives can affect a variety of pathways due to their broad spectrum of pharmacological activities
Pharmacokinetics
It is known that the physicochemical properties of oxadiazole derivatives can influence their bioavailability
Result of Action
The result of the action of 3-Methyl-1,2,4-oxadiazole-5-thiol is the inhibition of the growth and proliferation of targeted organisms This leads to a decrease in the severity of infections caused by these organisms
Action Environment
The action of 3-Methyl-1,2,4-oxadiazole-5-thiol can be influenced by various environmental factors. For instance, the efficacy and stability of this compound can be affected by factors such as temperature, pH, and the presence of other substances
生化学分析
Biochemical Properties
These interactions can lead to a variety of biochemical reactions, including antimicrobial, anti-tubercular, anti-inflammatory, analgesic, antiepileptic, antiviral, and anticancer activities .
Cellular Effects
Oxadiazole derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . These effects can vary depending on the specific oxadiazole derivative and the type of cell.
Molecular Mechanism
It is known that oxadiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the stability of oxadiazole derivatives can decrease over time
Dosage Effects in Animal Models
It is known that the effects of oxadiazole derivatives can vary with different dosages
Metabolic Pathways
It is known that oxadiazole derivatives can interact with various enzymes and cofactors
Transport and Distribution
It is known that oxadiazole derivatives can interact with various transporters or binding proteins
Subcellular Localization
It is known that oxadiazole derivatives can be directed to specific compartments or organelles
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1,2,4-oxadiazole-5-thiol typically involves the cyclization of appropriate precursors. One common method includes the reaction of thiosemicarbazide with acetic anhydride, followed by cyclization with phosphorus oxychloride (POCl3) to form the oxadiazole ring .
Industrial Production Methods: Industrial production methods for 3-Methyl-1,2,4-oxadiazole-5-thiol often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
化学反応の分析
Types of Reactions: 3-Methyl-1,2,4-oxadiazole-5-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Substitution: The methyl group can participate in electrophilic substitution reactions.
Cyclization: The compound can undergo further cyclization to form more complex heterocycles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in the presence of a base.
Substitution: Electrophiles such as halogens or sulfonyl chlorides under acidic or basic conditions.
Cyclization: Strong acids or bases to facilitate ring closure.
Major Products:
Disulfides: Formed from oxidation of the thiol group.
Substituted Derivatives: Formed from electrophilic substitution reactions.
Complex Heterocycles: Formed from further cyclization reactions.
類似化合物との比較
1,3,4-Oxadiazole: Another oxadiazole isomer with similar chemical properties but different biological activities.
1,2,5-Oxadiazole: Known for its use in high-energy materials.
Thiadiazole Derivatives: Compounds with a sulfur atom replacing one of the nitrogen atoms in the oxadiazole ring
Uniqueness: 3-Methyl-1,2,4-oxadiazole-5-thiol is unique due to its combination of a thiol group and an oxadiazole ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
特性
IUPAC Name |
3-methyl-2H-1,2,4-oxadiazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2OS/c1-2-4-3(7)6-5-2/h1H3,(H,4,5,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCUUXCDIVKRONM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=S)ON1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[4-(Aminomethyl)piperidin-1-yl]-2-phenylethan-1-one](/img/structure/B2479011.png)


![Ethyl 3-(4-chlorophenyl)-4-oxo-5-(4-phenylbutanamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2479016.png)


![2-[(tert-butylsulfanyl)methyl]-N-[(4-methoxyphenyl)methyl]piperidine-1-carboxamide](/img/structure/B2479021.png)
![2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2479022.png)

![Tert-butyl 3-[(5-chloropyrazine-2-carbonyl)amino]piperidine-1-carboxylate](/img/structure/B2479026.png)
![2-{[(5-Methyl-1,2-oxazol-3-yl)methyl]sulfanyl}benzoic acid](/img/structure/B2479027.png)
![2-Chloro-N-methyl-N-[1-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B2479028.png)


